5-Chloro-6-iodoindoline-2,3-dione
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Overview
Description
5-Chloro-6-iodoindoline-2,3-dione is a derivative of indoline-2,3-dione, which is a significant heterocyclic compound in organic chemistry. This compound is characterized by the presence of both chlorine and iodine atoms on the indoline ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-iodoindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione. One common method is the chlorination of indoline-2,3-dione followed by iodination. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and iodinating agents like iodine or potassium iodide in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and reagent concentration, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-iodoindoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different indoline derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction can produce various indoline derivatives .
Scientific Research Applications
5-Chloro-6-iodoindoline-2,3-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-iodoindoline-2,3-dione involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloroindoline-2,3-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Iodoindoline-2,3-dione: Lacks the chlorine atom, which affects its chemical properties and reactivity.
5-Bromo-6-iodoindoline-2,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity patterns.
Uniqueness
5-Chloro-6-iodoindoline-2,3-dione is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and potential biological activities. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C8H3ClINO2 |
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Molecular Weight |
307.47 g/mol |
IUPAC Name |
5-chloro-6-iodo-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H3ClINO2/c9-4-1-3-6(2-5(4)10)11-8(13)7(3)12/h1-2H,(H,11,12,13) |
InChI Key |
RGAZHQNHAZYKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)I)NC(=O)C2=O |
Origin of Product |
United States |
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